Methyl 5-((4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-((4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the furan ring: The furan ring can be introduced via a Vilsmeier-Haack reaction, where furfural reacts with a formylating agent.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: Reduction of the carbonyl group in the quinoline ring can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce the corresponding alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug development for various diseases.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Methyl 5-((4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Furan derivatives: Including furan-2-carboxylic acid and its esters, used in various chemical syntheses.
Uniqueness
Methyl 5-((4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is unique due to the combination of quinoline and furan moieties in a single molecule, which may confer distinct biological and chemical properties compared to other compounds.
Biological Activity
Methyl 5-((4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic compound with a complex structure that includes both a furan and a quinoline moiety. This unique combination contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's molecular formula is C16H13NO4 with a molecular weight of approximately 283.28 g/mol .
Chemical Structure and Properties
The structural features of this compound are critical for its biological activity. The quinoline ring system is known for its diverse pharmacological properties, which enhance the compound's efficacy in various therapeutic applications.
Property | Details |
---|---|
Molecular Formula | C16H13NO4 |
Molecular Weight | 283.28 g/mol |
Structural Features | Furan moiety, quinoline derivative |
Potential Applications | Antimicrobial, anticancer |
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties, inhibiting the growth of various bacterial strains. The presence of the quinoline ring is particularly effective against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Preliminary studies suggest that this compound may induce cytotoxic effects on various cancer cell lines. The mechanism may involve the inhibition of DNA synthesis or interference with cellular signaling pathways crucial for tumor growth .
- Pharmacological Mechanisms : The compound is believed to interact with specific biological targets, such as enzymes involved in DNA replication and repair, which are essential for bacterial survival and cancer cell proliferation .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Study on Antimicrobial Efficacy : A comparative analysis demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against certain bacterial strains, indicating its potential as an alternative antimicrobial agent .
- Cytotoxicity Assays : In vitro assays revealed that this compound significantly reduced cell viability in several cancer cell lines, including breast and lung cancer cells. The IC50 values were comparable to those of established chemotherapeutic agents .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Quinoline Ring : Utilizing precursors such as aniline derivatives and applying cyclization techniques.
- Furan Carboxylation : Introducing the furan moiety through electrophilic substitution reactions.
- Esterification : Converting the carboxylic acid group into an ester to yield the final product.
These synthesis pathways allow for modifications leading to various analogs with potentially enhanced properties .
Properties
Molecular Formula |
C16H13NO4 |
---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
methyl 5-[(4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C16H13NO4/c1-20-16(19)15-7-6-11(21-15)10-17-9-8-14(18)12-4-2-3-5-13(12)17/h2-9H,10H2,1H3 |
InChI Key |
KUPCOICOZYVWBE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=CC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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